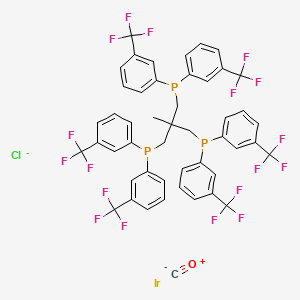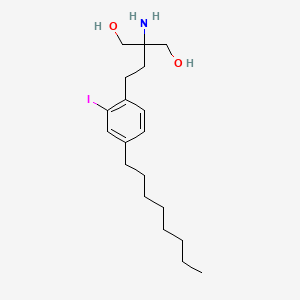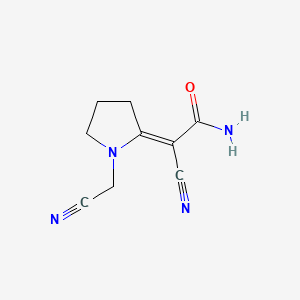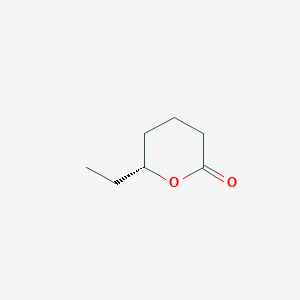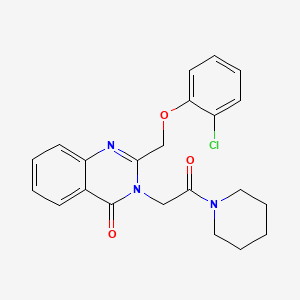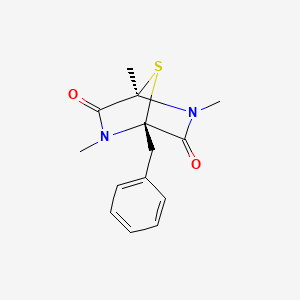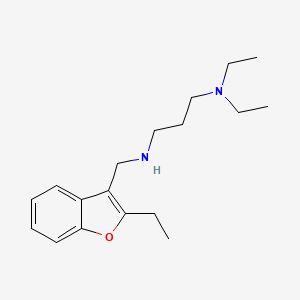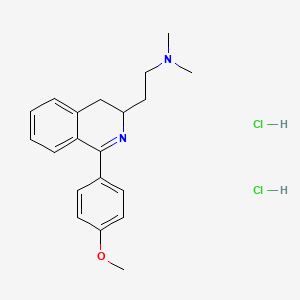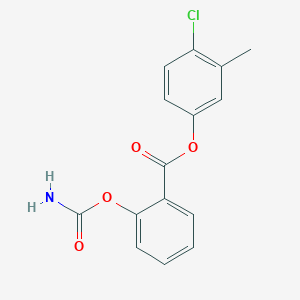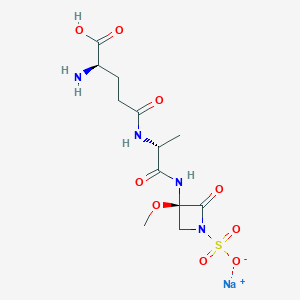
Sulfazecin sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfazecin sodium is a novel β-lactam antibiotic of bacterial origin. It was first isolated from the culture broth of Pseudomonas acidophila . This compound is known for its activity against Gram-negative bacteria and its unique monocyclic β-lactam structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfazecin sodium is typically isolated from the culture broth of Pseudomonas acidophila . The isolation process involves the use of anion exchange resin and activated charcoal. The culture broth is filtered, acidified to pH 4, and applied to a column of activated charcoal. The column is then washed with water and eluted with 7% aqueous isobutanol . The active fractions are further purified using Dowex-1 (Cl-) column and eluted with 0.1% aqueous sodium chloride solution .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Pseudomonas acidophila followed by the isolation and purification steps mentioned above. The process is optimized to maximize yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Sulfazecin sodium undergoes various chemical reactions, including hydrolysis and substitution reactions. The β-lactam ring in this compound is susceptible to hydrolysis by β-lactamases, which can break the ring and render the antibiotic inactive .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids and bases for hydrolysis, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from the hydrolysis of this compound include D-alanine and D-glutamic acid .
Scientific Research Applications
Sulfazecin sodium has several scientific research applications, particularly in the field of microbiology and antibiotic research. It is used to study the mechanisms of β-lactam antibiotics and their interactions with bacterial enzymes . Additionally, this compound is being explored for its potential to combat multi-drug resistant pathogens .
Mechanism of Action
Sulfazecin sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains . By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to sulfazecin sodium include other β-lactam antibiotics such as penicillins, cephalosporins, carbapenems, and monobactams .
Uniqueness: What sets this compound apart from other β-lactam antibiotics is its monocyclic β-lactam structure, which makes it less susceptible to certain β-lactamases . This unique structure provides an advantage in treating infections caused by β-lactamase-producing bacteria .
Properties
CAS No. |
80734-22-1 |
|---|---|
Molecular Formula |
C12H19N4NaO9S |
Molecular Weight |
418.36 g/mol |
IUPAC Name |
sodium;(3R)-3-[[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]propanoyl]amino]-3-methoxy-2-oxoazetidine-1-sulfonate |
InChI |
InChI=1S/C12H20N4O9S.Na/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24;/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24);/q;+1/p-1/t6-,7-,12-;/m1./s1 |
InChI Key |
QLJBWYQZJUEVQV-KVDIKVBCSA-M |
Isomeric SMILES |
C[C@H](C(=O)N[C@]1(CN(C1=O)S(=O)(=O)[O-])OC)NC(=O)CC[C@H](C(=O)O)N.[Na+] |
Canonical SMILES |
CC(C(=O)NC1(CN(C1=O)S(=O)(=O)[O-])OC)NC(=O)CCC(C(=O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


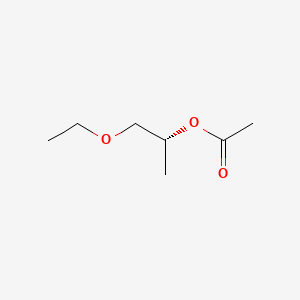
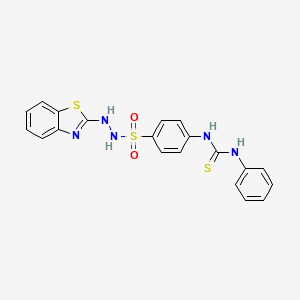
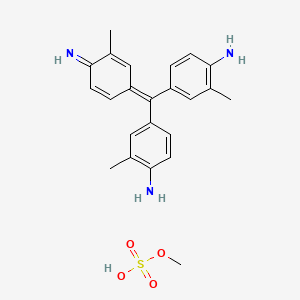
![(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B12740137.png)
